molecular formula C21H19N3O5 B589056 {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid CAS No. 882172-60-3

{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid

Cat. No. B589056
CAS RN: 882172-60-3
M. Wt: 393.399
InChI Key: KNCLPBMNMFPIIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a process for synthesizing Erlotinib Hydrochloride, which has a similar structure, involves several steps including the reaction of 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C21H21N3O4 . It contains an ethynylphenyl group attached to a quinazolin ring, which is further linked to an acetic acid group via an ether linkage .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 379.4 g/mol . It has a hydrogen bond donor count of 2 .

Scientific Research Applications

{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid has been studied for its potential use in various scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the structure and function of enzymes. It has also been used in drug development, as it has been shown to interact with certain enzymes and proteins that are involved in the regulation of various metabolic processes. Additionally, this compound has been used in the study of cell signaling pathways, as well as in the study of the structure and function of DNA and RNA.

Mechanism of Action

Target of Action

Desmethyl Erlotinib Carboxylate Acid primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are important mediators of cell growth, differentiation, and survival . It is differentially expressed or differentially functional in tumor and non-tumor tissues .

Mode of Action

Desmethyl Erlotinib Carboxylate Acid inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition of EGFR tyrosine kinase activity blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib Carboxylate Acid affects several biochemical pathways. These include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, insulin signaling pathway, focal adhesion, ErbB signaling, peroxisome proliferator-activated receptors (PPAR) signaling, renin–angiotensin system, and arginine and proline metabolism . These pathways play crucial roles in cell growth, differentiation, and survival, and their disruption can lead to tumor progression .

Pharmacokinetics

It is known that many factors can influence the amount of active drug that eventually reaches the receptor . For orally administered agents like Desmethyl Erlotinib Carboxylate Acid, interpatient differences can have a marked effect on the absorption and metabolism of the drug .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib Carboxylate Acid’s action primarily involve the inhibition of EGFR tyrosine kinase activity. This inhibition blocks the signal transduction pathways disrupted in tumor cells, preventing excessive signaling that results in tumor progression . It also leads to a decrease in the cell surface expression of EGFR and HER2 in sensitive non-small cell lung cancer (NSCLC) cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Erlotinib Carboxylate Acid. For example, the cardiovascular system can be highly affected by anti-cancer agents, leading to cardiotoxicity . Additionally, factors such as energy-dense food consumption and long-term exposure to high levels of fine dust can influence the pathogenesis and prevention of diseases treated by this compound .

Advantages and Limitations for Lab Experiments

The advantages of using {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid for lab experiments include its low cost, its availability, and its stability. Additionally, this compound has been shown to interact with certain proteins and enzymes in the body, which makes it a useful tool for studying the structure and function of these proteins and enzymes. However, there are some limitations to using this compound for lab experiments, such as its potential toxicity and the need to use protective gear when handling the compound.

Future Directions

The future directions of {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid research include further studies on its mechanism of action, as well as its potential use in drug development. Additionally, further studies on its biochemical and physiological effects are needed to better understand the compound’s potential therapeutic uses. Furthermore, further studies on the structure and function of the proteins and enzymes that this compound interacts with are needed to better understand how the compound works. Finally, further studies on the toxicity of this compound are needed to determine its safety for use in humans.

Synthesis Methods

{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid is synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-ethynylaniline and 2-methoxyethoxybenzaldehyde in the presence of an acid catalyst. The reaction produces a Schiff base, which is then reduced to form the desired compound. The final step involves the reaction of the Schiff base with acetic acid to form this compound.

Biochemical Analysis

Biochemical Properties

It is known that it is a derivative of erlotinib, a tyrosine kinase inhibitor that targets the activity of Epidermal Growth Factor Receptor (EGFR) protein found in both healthy and cancerous cells

Cellular Effects

Erlotinib, from which it is derived, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Erlotinib, the parent compound, binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This inhibits the receptor’s activity, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Erlotinib and its metabolites have been studied in human serum and urine samples . The concentration ranges of erlotinib and desmethyl erlotinib in serum were 380–6510 and 66–558 ng/mL, respectively, in patients under treatment .

Dosage Effects in Animal Models

The effects of Desmethyl Erlotinib Carboxylate Acid at different dosages in animal models have not been reported. Pharmacokinetic studies in animal models during the formulation development phase give preliminary evidence of the PK behavior of drugs .

Metabolic Pathways

Desmethyl Erlotinib Carboxylate Acid is a metabolite of erlotinib. Erlotinib undergoes extensive metabolism primarily by cytochrome P450 (CYP) 3A4 . Three major biotransformation pathways of erlotinib include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring .

Transport and Distribution

Erlotinib, the parent compound, is known to be transported and distributed extensively in the body .

Subcellular Localization

The localization of mRNAs, which play a key role in the translation process, has been studied extensively

properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-3-14-5-4-6-15(9-14)24-21-16-10-18(29-12-20(25)26)19(28-8-7-27-2)11-17(16)22-13-23-21/h1,4-6,9-11,13H,7-8,12H2,2H3,(H,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCLPBMNMFPIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747565
Record name {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882172-60-3
Record name {[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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